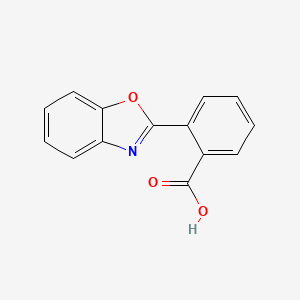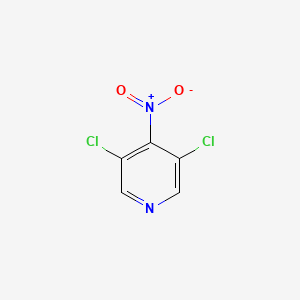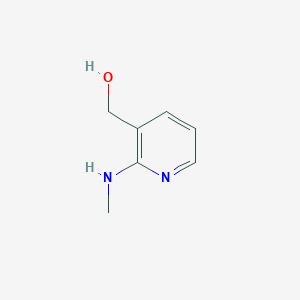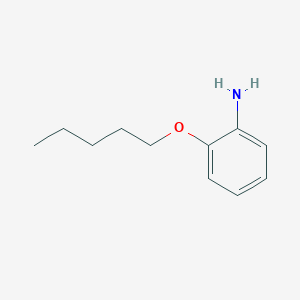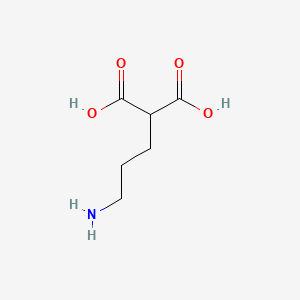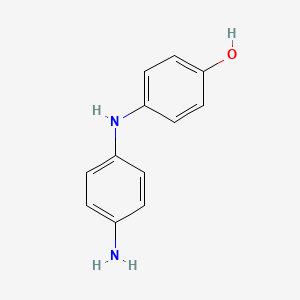
4-(4-aminophenylamino)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-aminophenylamino)phenol is an organic compound with the molecular formula C12H12N2O. It is a derivative of phenol and aniline, where the amino group is attached to the para position of the phenol ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
-
From Phenol and 4-Nitroaniline
Step 1: Nitration of phenol to produce 4-nitrophenol.
Step 2: Reduction of 4-nitrophenol to 4-aminophenol using iron and hydrochloric acid.
Step 3: Coupling of 4-aminophenol with 4-nitroaniline under acidic conditions to form 4-(4-aminophenylamino)phenol.
-
From Nitrobenzene
Step 1: Partial hydrogenation of nitrobenzene to phenylhydroxylamine.
Step 2: Rearrangement of phenylhydroxylamine to 4-aminophenol (Bamberger rearrangement).
Industrial Production Methods
The industrial production of this compound typically involves the nitration of phenol followed by reduction and coupling reactions. The process is optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
-
Oxidation
- 4-(4-aminophenylamino)phenol can undergo oxidation reactions, forming quinone derivatives.
- Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction
- The compound can be reduced to form corresponding amines.
- Common reducing agents include sodium borohydride and lithium aluminum hydride.
-
Substitution
- Electrophilic substitution reactions can occur on the phenol ring.
- Common reagents include halogens (chlorine, bromine) and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
科学研究应用
4-(4-aminophenylamino)phenol has several applications in scientific research:
-
Chemistry
- Used as an intermediate in organic synthesis.
- Employed in the preparation of dyes and pigments.
-
Biology
- Studied for its potential biological activity.
- Used in the synthesis of bioactive compounds.
-
Medicine
- Investigated for its potential therapeutic properties.
- Used in the development of pharmaceutical compounds.
-
Industry
- Utilized in the production of polymers and resins.
- Employed in the manufacture of specialty chemicals.
作用机制
The mechanism of action of 4-(4-aminophenylamino)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical intermediate.
相似化合物的比较
Similar Compounds
-
4-Aminophenol
- Similar structure but lacks the additional amino group on the phenyl ring.
- Used as an intermediate in the synthesis of paracetamol.
-
Aniline
- Contains an amino group attached directly to the benzene ring.
- Used in the production of dyes, rubber processing chemicals, and pharmaceuticals.
-
Phenol
- Contains a hydroxyl group attached to the benzene ring.
- Used as a precursor to many chemical compounds and as a disinfectant.
Uniqueness
4-(4-aminophenylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the phenyl ring, which allows for diverse chemical reactivity and applications. Its structure enables it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
4-(4-aminoanilino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZKKZBDLMWGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406345 |
Source


|
| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6358-03-8 |
Source


|
| Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

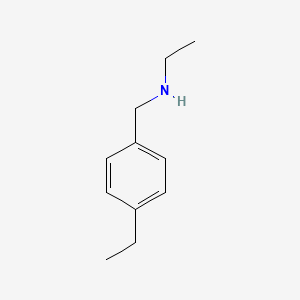
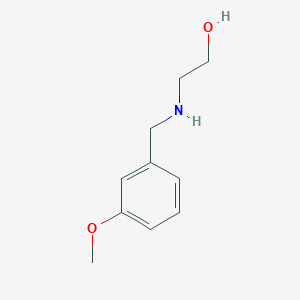
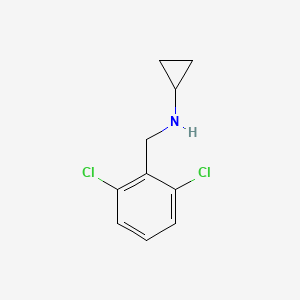

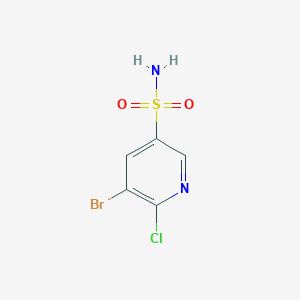
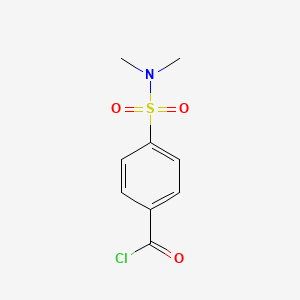
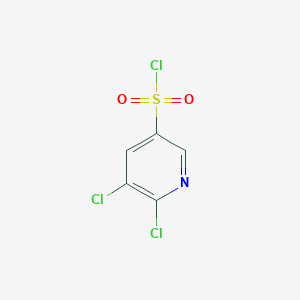
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)
